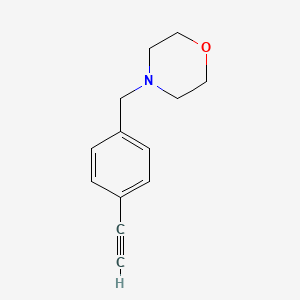

4-(4-Ethynylbenzyl)morpholine

Description

BenchChem offers high-quality 4-(4-Ethynylbenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethynylbenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethynylphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h1,3-6H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKXSTLYLNSXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure, Synthesis, and Molecular Characterization of 4-(4-Ethynylbenzyl)morpholine

Executive Summary

4-(4-Ethynylbenzyl)morpholine (CAS 933986-59-5) is a bifunctional organic scaffold widely utilized in medicinal chemistry and chemical biology. It serves as a critical "click-ready" building block, combining a solubilizing morpholine moiety with a reactive terminal alkyne. This guide provides a rigorous technical analysis of its physicochemical properties, structural dynamics, and validated synthesis protocols, designed to support researchers in drug discovery and bioconjugation workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Identifiers

| Parameter | Specification |

| IUPAC Name | 4-[(4-Ethynylphenyl)methyl]morpholine |

| Common Name | 4-(4-Ethynylbenzyl)morpholine |

| CAS Number | 933986-59-5 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol (Average) |

| Monoisotopic Mass | 201.1154 Da |

| SMILES | C#CC1=CC=C(CN2CCOCC2)C=C1 |

| InChI Key | GCDSLECRPQHOJR-UHFFFAOYSA-N |

Structural Pharmacophore Analysis

The molecule is composed of three distinct structural domains, each serving a specific function in a biological context:

-

The Morpholine Ring: A saturated N-heterocycle that typically adopts a chair conformation. In drug design, this moiety is a "privileged structure" used to modulate basicity (pKa ~8.3) and improve metabolic stability and water solubility compared to acyclic amines.

-

The Benzylic Linker: A methylene (-CH₂-) bridge connecting the morpholine nitrogen to the aromatic system. This spacer allows for rotational freedom, decoupling the electronic effects of the amine from the aromatic ring.

-

The Terminal Alkyne: Located at the para-position of the phenyl ring, this group is the primary reactive center. It is sterically accessible for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for fragment-based drug discovery (FBDD).

Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Understanding the physical behavior of this compound is essential for assay development and formulation.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 60–65 °C (Predicted) | Low melting solid; handle with care. |

| Boiling Point | ~340 °C (at 760 mmHg) | Theoretical extrapolation. |

| LogP | 1.50 ± 0.3 | Moderately lipophilic; crosses membranes well. |

| pKa (Base) | ~7.8 – 8.2 | Protonation occurs at the morpholine nitrogen. |

| Solubility | DMSO, Methanol, DCM, Chloroform | Limited solubility in pure water; soluble in dilute acid. |

Synthesis & Preparation Protocols

While direct alkylation of morpholine with 4-ethynylbenzyl halides is possible, the starting materials can be unstable or expensive. The most robust industrial route involves a two-step sequence : Nucleophilic Substitution followed by a Sonogashira Coupling.

Validated Synthetic Workflow

Step 1: Formation of 4-(4-Bromobenzyl)morpholine

-

Reagents: Morpholine (1.2 eq), 4-Bromobenzyl bromide (1.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (MeCN).

-

Conditions: Reflux (82°C), 4-6 hours.

-

Mechanism: S_N2 nucleophilic attack of the morpholine nitrogen on the benzylic carbon.

Step 2: Sonogashira Coupling & Deprotection

-

Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (cat.), CuI (cat.), Et₃N.

-

Deprotection: TBAF (Tetra-n-butylammonium fluoride) or K₂CO₃/MeOH.

-

Conditions: Inert atmosphere (Ar/N₂), mild heating.

Detailed Experimental Protocol (Step 1)

-

Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Procedure:

-

Dissolve 4-bromobenzyl bromide (2.50 g, 10 mmol) in anhydrous MeCN (50 mL).

-

Add anhydrous K₂CO₃ (2.76 g, 20 mmol).

-

Add morpholine (1.05 g, 12 mmol) dropwise.

-

Heat to reflux for 5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT, filter off solids, concentrate filtrate. Redissolve in EtOAc, wash with water/brine, dry over Na₂SO₄.

-

-

Yield: Typically 85-95%.[1]

Characterization Techniques

Identification of the product relies on confirming the presence of the morpholine ring and the diagnostic terminal alkyne proton.

Nuclear Magnetic Resonance (NMR)

Predicted shifts in CDCl₃ (400 MHz)

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.40 – 7.45 | Doublet (J~8Hz) | 2H | Ar-H (ortho to alkyne) |

| Aromatic | 7.25 – 7.30 | Doublet (J~8Hz) | 2H | Ar-H (meta to alkyne) |

| Morpholine-O | 3.70 – 3.72 | Triplet | 4H | -CH₂-O-CH₂- |

| Benzylic | 3.48 – 3.50 | Singlet | 2H | Ar-CH₂-N |

| Alkyne | 3.05 – 3.10 | Singlet | 1H | -C≡C-H |

| Morpholine-N | 2.42 – 2.46 | Triplet | 4H | -CH₂-N-CH₂- |

Note: The diagnostic singlet at ~3.0-3.1 ppm confirms the presence of the terminal alkyne. Absence of this peak suggests protected (TMS) or polymerized material.

Mass Spectrometry (ESI-MS)

-

Expected Ion: [M+H]⁺

-

m/z Calculation: 201.27 + 1.007 = 202.28

-

Fragmentation Pattern: Loss of the morpholine fragment (m/z ~86) is common in MS/MS modes.

Applications in Drug Discovery[1][5][12][13]

Click Chemistry (CuAAC)

The terminal alkyne is a bio-orthogonal handle. This molecule is frequently reacted with azides (R-N₃) to form 1,2,3-triazoles.

-

Use Case: Attaching the morpholine "solubilizing tail" to hydrophobic drug scaffolds to improve oral bioavailability.

-

Mechanism: Copper-catalyzed cycloaddition yields a stable triazole linkage.

Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., Gefitinib analogs) utilize a morpholine group at the solvent-exposed region of the ATP binding pocket. 4-(4-Ethynylbenzyl)morpholine serves as a fragment to probe these regions, where the alkyne can form pi-interactions or be used to link to other pharmacophores.

Safety & Handling

-

Hazards:

-

Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

-

Precautions: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid contact with strong oxidizing agents.

References

-

BenchChem. (2025).[1] Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine - Application Notes and Protocols. Retrieved from

-

ChemScene. (2024). 4-(4-Ethynylbenzyl)morpholine Product Data Sheet (CAS 933986-59-5).[3] Retrieved from

-

Kumari, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from

-

Sigma-Aldrich. (2024). 4-(4-Bromophenyl)morpholine Product Specification. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Morpholines: Recent Literature. Retrieved from

Sources

Comparative Analysis of 4-(4-Ethynylbenzyl)morpholine and 4-(4-Ethynylphenyl)morpholine: Structural, Physicochemical, and Synthetic Perspectives

Executive Summary

In modern drug discovery and materials science, the incorporation of basic solubilizing groups via robust linkages is a foundational strategy. Two frequently utilized building blocks—4-(4-Ethynylbenzyl)morpholine and 4-(4-Ethynylphenyl)morpholine —serve as excellent terminal alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. While they appear structurally similar, differing only by a single methylene (-CH₂-) spacer, this minor modification fundamentally alters their electronic distribution, basicity, and pharmacokinetic behavior.

This technical guide dissects the causality behind these differences, providing researchers with the theoretical grounding and self-validating experimental protocols necessary to leverage these scaffolds effectively.

Structural and Physicochemical Divergence

The core distinction between these two molecules lies in the connectivity of the morpholine ring to the aromatic system.

-

4-(4-Ethynylbenzyl)morpholine (CAS 933986-59-5) incorporates a methylene spacer between the morpholine nitrogen and the phenyl ring. This creates an aliphatic tertiary amine system. The methylene group acts as an electronic insulator, preventing the nitrogen's lone pair from delocalizing into the aromatic π-system. Consequently, the nitrogen retains its localized electron density, resulting in a predicted pKa of approximately 6.60 to 7.40[1]. At physiological pH (7.4), a significant fraction of this molecule exists in a protonated, water-soluble state.

-

4-(4-Ethynylphenyl)morpholine (CAS 41876-72-6) features a direct carbon-nitrogen bond between the phenyl ring and the morpholine group[2]. This forms an aniline derivative . The nitrogen's lone pair participates in resonance (+M effect) with the aromatic ring, drastically reducing the electron density on the nitrogen atom. This delocalization suppresses its basicity, yielding a predicted pKa of approximately 5.19[3][4]. At physiological pH, this molecule is almost entirely (>99%) neutral and highly lipophilic.

Quantitative Data Comparison

| Property | 4-(4-Ethynylbenzyl)morpholine | 4-(4-Ethynylphenyl)morpholine |

| CAS Number | 933986-59-5 | 41876-72-6[2] |

| Molecular Formula | C₁₃H₁₅NO | C₁₂H₁₃NO |

| Molecular Weight | 201.27 g/mol | 187.24 g/mol [2] |

| Linker Type | Methylene (-CH₂-) | Direct N-Aryl |

| Nitrogen Classification | Aliphatic Tertiary Amine | Aniline Derivative |

| Estimated pKa | ~6.60 - 7.40[1] | ~5.19[3][4] |

| State at pH 7.4 | ~50% Protonated | >99% Neutral |

| Aromatic Ring Electronics | Neutral / Unactivated | Highly Electron-Rich (+M) |

Mechanistic Implications in Synthesis

The presence or absence of the methylene spacer dictates the reactivity of the para-ethynyl group. In the phenyl variant, the strong electron-donating nature of the morpholine group pushes electron density through the phenyl ring toward the alkyne. This can slightly attenuate the electrophilicity of the alkyne but makes the aromatic ring highly susceptible to electrophilic aromatic substitution. Conversely, the benzyl variant behaves as a standard, unactivated terminal alkyne.

Electronic delocalization pathways comparing the conjugated phenyl vs insulated benzyl scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental protocols must account for the physicochemical differences outlined above. The following methodologies incorporate self-validating checkpoints to guarantee successful transformations.

Protocol A: Sonogashira Cross-Coupling of 4-(4-Ethynylphenyl)morpholine

Causality: The electron-rich nature of this scaffold[5] makes it an excellent nucleophilic partner in Pd-catalyzed cross-couplings. However, the basic morpholine nitrogen can weakly coordinate to the palladium/copper catalysts. To counteract this, a robust catalyst system and strict exclusion of oxygen (to prevent Glaser homocoupling) are required.

-

Degassing (Critical Step): Dissolve 4-(4-Ethynylphenyl)morpholine (1.0 equiv) and the target aryl halide (1.0 equiv) in a 1:1 mixture of anhydrous THF and Triethylamine. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen acts as an oxidant for Cu(I), promoting unwanted alkyne dimerization.

-

Catalyst Addition: Under a positive Argon flow, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

-

Reaction Execution: Heat the mixture to 65°C. The solution should turn from yellow to a dark brown/black suspension as the triethylammonium halide salt precipitates.

-

TLC Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active alkyne spot indicates completion.

-

Workup: Because the pKa is ~5.19[3], the product will not easily protonate. Standard aqueous workup (NH₄Cl wash followed by brine) and extraction with EtOAc is sufficient.

Protocol B: CuAAC (Click) Reaction of 4-(4-Ethynylbenzyl)morpholine

Causality: The benzyl derivative is a stronger base (pKa ~7.4)[1]. If the post-reaction workup is neutral or slightly acidic, the product will protonate and partition into the aqueous layer, destroying the isolated yield. The workup must be strictly pH-controlled.

Standardized self-validating workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Solvent System: Suspend 4-(4-Ethynylbenzyl)morpholine (1.0 equiv) and the target azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water. Rationale: This biphasic system solubilizes both the organic precursors and the inorganic catalyst salts.

-

Catalytic Activation: Add Sodium Ascorbate (0.2 equiv) followed by CuSO₄·5H₂O (0.1 equiv). The solution will briefly turn blue before reducing to a pale yellow/green Cu(I) active species.

-

Reaction: Stir at room temperature for 12 hours.

-

pH-Controlled Workup (Critical Step): Dilute the reaction with water. Add saturated aqueous Na₂CO₃ until the aqueous layer reaches pH > 9. Rationale: This forces the basic morpholine nitrogen (pKa ~7.4) into its neutral free-base form. Extract 3x with EtOAc.

-

NMR Validation: Confirm the success of the cycloaddition via ¹H-NMR. The diagnostic triazole proton will appear as a sharp singlet between 7.80 and 8.20 ppm, while the benzyl -CH₂- protons will remain a distinct singlet near 3.50 ppm.

Pharmacokinetic & Drug Design Considerations

When selecting between these two building blocks for medicinal chemistry, the downstream pharmacokinetic (PK) implications are profound:

-

hERG Liability & BBB Permeability: The basic nitrogen of the benzyl variant is often protonated at physiological pH, which can increase the risk of binding to the hERG potassium channel (a common liability for basic amines). However, this protonation also significantly enhances aqueous solubility.

-

Metabolic Stability: The methylene carbon in the benzyl variant is a potential site for Cytochrome P450-mediated oxidation (benzylic oxidation). The phenyl variant lacks this benzylic position, offering a more rigid and metabolically stable scaffold, albeit at the cost of reduced aqueous solubility due to its neutral state at pH 7.4.

References

1.[2] Title: CAS 41876-72-6: Morpholine, 4-(4-ethynylphenyl)- Source: CymitQuimica URL: 2. Title: CAS 933986-59-5 | 4-(4-Ethynylbenzyl)morpholine Source: Sigma-Aldrich URL: 3.[5] Title: 4-(4-ethynylphenyl)morpholine - CAS 41876-72-6 Reactions Source: Molaid URL: 4.[3] Title: An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylmorpholine Source: Benchchem URL: 5.[4] Title: Buy 4-Phenylmorpholine | 92-53-5 Source: Smolecule URL: 6.[1] Title: Cas 10316-00-4, 4-benzylmorpholine Chemical Properties Source: LookChem URL:

Sources

Advanced Applications of Benzyl Morpholine Alkyne Linkers in Medicinal Chemistry: A Technical Guide

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), antibody-drug conjugates (ADCs), and chemical biology, the design of the linker region has transitioned from a passive structural spacer to an active physicochemical modulator. The benzyl morpholine alkyne linker has emerged as a privileged bifunctional motif. By combining the favorable pharmacokinetic properties of the benzyl morpholine pharmacophore with the bioorthogonal modularity of a terminal alkyne, medicinal chemists can precisely tune cellular permeability, avoid off-target toxicity, and rapidly assemble complex architectures via click chemistry. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this motif in modern drug discovery.

Structural Rationale: The Benzyl Morpholine Motif

Historically, linkers in bifunctional molecules (such as PROTACs) relied heavily on linear alkyl chains or polyethylene glycol (PEG) units. While effective for bridging distance, PEG linkers often suffer from high topological polar surface area (TPSA) and poor oral bioavailability, whereas alkyl chains can lead to excessive lipophilicity and aggregation.

The integration of a benzyl morpholine moiety addresses these liabilities through specific physicochemical causality:

-

Aqueous Solubility & pKa Tuning: The morpholine ring contains a basic secondary/tertiary amine (pKa ~8.3). At physiological pH (7.4), this nitrogen is partially protonated, significantly enhancing aqueous solubility without violating Lipinski's rules.

-

Vectorial Rigidity: The benzyl group provides a rigid, sp2-hybridized vector that restricts the conformational entropy of the linker. This rigidity minimizes the entropic penalty upon binding to the target protein.

-

Target Selectivity & Efflux Avoidance: The morpholine group can actively dictate degradation profiles. For instance, incorporating the benzyl morpholine tail from the clinical drug iberdomide into the EM364 isoindoline scaffold yielded the novel degrader CPD-2743 [1]. This modification retained potent IKZF1 degradation and Cereblon (CRBN) binding but completely abolished the degradation of SALL4—a neosubstrate directly linked to teratogenicity [2]. Furthermore, the benzyl morpholine integration in CPD-2743 resulted in high cellular permeability and a complete lack of efflux in Caco-2 cells, a stark contrast to traditional isoindolinone derivatives [1].

The Alkyne Handle: Bioorthogonal Modularity

The terminal alkyne serves as the second functional pillar of this linker. In medicinal chemistry, the alkyne is the premier bioorthogonal handle for late-stage functionalization due to its minimal steric bulk and kinetic stability under physiological conditions.

When paired with an azide-functionalized target ligand, the alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,4-disubstituted 1,2,3-triazole [3]. The resulting triazole is not merely a passive linkage; it acts as a rigid, aromatic bioisostere of an amide bond, capable of participating in hydrogen bonding (via the N2/N3 lone pairs) and pi-pi stacking within the protein binding pocket.

Figure 1: Modular assembly workflow of a bifunctional PROTAC using a benzyl morpholine alkyne linker.

Core Applications in Drug Development

Targeted Protein Degradation (PROTACs & Molecular Glues)

In PROTAC design, the linker must facilitate the formation of a highly cooperative ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ligase. The benzyl morpholine alkyne linker is uniquely suited for CRBN-recruiting PROTACs. The morpholine ring can project out of the CRBN binding pocket into the solvent channel, improving the physicochemical profile of the massive PROTAC molecule, while the triazole (formed from the alkyne) rigidifies the trajectory toward the POI.

Figure 2: CRBN-mediated ubiquitination pathway driven by a benzyl morpholine-linked PROTAC.

Activity-Based Protein Profiling (ABPP)

Chemical probes utilizing sulfonyl fluorides or other covalent warheads often suffer from poor cellular penetrance. By appending a benzyl morpholine alkyne linker to the warhead, researchers achieve two goals simultaneously: the morpholine enhances cellular uptake, and the alkyne provides an inert handle for post-lysis click-conjugation to fluorophores (e.g., TAMRA-azide) or enrichment tags (e.g., Biotin-azide) [1].

Quantitative Data Summaries

To illustrate the structural superiority of the benzyl morpholine motif, Table 1 summarizes its physicochemical impact compared to traditional linker motifs, while Table 2 outlines the optimized parameters for its terminal alkyne functionalization.

Table 1: Physicochemical Impact of Linker Motifs in Bifunctional Molecules

| Linker Motif | pKa (calc) | LogP Impact | Permeability (Caco-2) | Efflux Ratio | Primary Application |

| PEG Chain (n=3-6) | Neutral | Decreases | Low to Moderate | High | Extracellular ADCs |

| Alkyl Chain (C4-C8) | Neutral | Increases | Moderate | Moderate | Lipophilic PROTACs |

| Benzyl Morpholine | ~8.3 | Neutral/Slight Inc. | High | Minimal (<2.0) | Cell-penetrant Degraders |

Table 2: CuAAC Reaction Optimization for Benzyl Morpholine Alkyne Assembly

| Catalyst System | Solvent System | Temp | Time | Yield | Analytical Notes |

| CuSO4 / NaAsc | DMF / H2O (4:1) | 25°C | 12h | 45% | Sluggish kinetics due to poor solubility of PROTAC intermediates. |

| CuSO4 / TBTA / NaAsc | t-BuOH / H2O (1:1) | 40°C | 8h | 65% | TBTA improves Cu(I) stability but is difficult to remove post-reaction. |

| CuSO4 / THPTA / NaAsc | DMSO / t-BuOH / H2O | 25°C | 2h | >85% | Optimal. THPTA prevents ROS generation; DMSO ensures full solubility. |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system. The following methodology for synthesizing a PROTAC via a benzyl morpholine alkyne intermediate includes built-in causality and analytical checkpoints.

Protocol A: Synthesis of a Triazole-Linked PROTAC via CuAAC

Rationale: Copper(I) is thermodynamically unstable and prone to disproportionation or oxidation. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as an accelerating ligand to stabilize the Cu(I) oxidation state and prevent the generation of reactive oxygen species (ROS) that could degrade sensitive biological pharmacophores. Sodium ascorbate is used in a 5-fold excess relative to copper to continuously reduce any adventitious Cu(II) back to the active Cu(I) species.

Reagents:

-

Benzyl morpholine alkyne-E3 ligand intermediate (1.0 equiv, 0.1 mmol)

-

Azide-functionalized POI ligand (1.05 equiv, 0.105 mmol)

-

CuSO4·5H2O (0.1 equiv, 0.01 mmol)

-

THPTA ligand (0.2 equiv, 0.02 mmol)

-

Sodium Ascorbate (0.5 equiv, 0.05 mmol)

-

Solvent: DMSO / t-BuOH / H2O (2:1:1 v/v/v, degassed)

Step-by-Step Procedure:

-

Preparation of the Catalytic Complex (Self-Validation Checkpoint 1): In a 2 mL glass vial, dissolve CuSO4·5H2O and THPTA in 200 µL of degassed H2O. Causality: Pre-mixing the copper and ligand ensures complete complexation before exposure to the reductant, preventing the precipitation of inactive copper salts. The solution should appear light blue.

-

Reduction: Add sodium ascorbate (dissolved in 100 µL H2O) to the copper-ligand complex. Observation: The solution will immediately turn colorless, validating the successful reduction of Cu(II) to catalytically active Cu(I).

-

Substrate Solubilization: In a separate 10 mL round-bottom flask, dissolve the benzyl morpholine alkyne intermediate and the azide-functionalized POI ligand in 1.5 mL of DMSO/t-BuOH (2:1). Causality: DMSO ensures complete dissolution of the highly lipophilic PROTAC precursors, while t-BuOH acts as a radical scavenger.

-

Initiation: Transfer the colorless Cu(I) catalyst solution into the 10 mL flask containing the substrates. Flush the headspace with Argon, seal, and stir at 25°C.

-

Analytical Checkpoint (LC-MS Monitoring): After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS. Validation: The reaction is deemed complete when the extracted ion chromatograms (EIC) for the alkyne and azide starting masses are <5% of the total area, and the mass corresponding to the [M+H]+ of the triazole product is the dominant peak.

-

Quenching and Purification: Quench the reaction by adding 2 mL of saturated aqueous EDTA to chelate the copper. Extract the product with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

References

- "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators" - National Center for Biotechnology Information (PMC).

- "Advances in sulfonyl exchange chemical biology: expanding druggable target space" - National Center for Biotechnology Information (PMC).

- "Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications" - MDPI.

Methodological & Application

Click chemistry protocol for 4-(4-Ethynylbenzyl)morpholine

An Application Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-(4-Ethynylbenzyl)morpholine

Introduction: Bridging Scaffolds with Click Chemistry

In the landscape of modern chemical synthesis, particularly in drug discovery and materials science, the ability to reliably and efficiently connect molecular building blocks is paramount. The advent of "Click Chemistry," a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] The quintessential example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][5]

This application note provides a detailed protocol for the CuAAC reaction utilizing 4-(4-Ethynylbenzyl)morpholine, a versatile building block. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties and potency of drug candidates.[6] Its incorporation into molecules via the stable and robust triazole linker formed through click chemistry offers a powerful strategy for developing novel therapeutics and functional materials.[7][8] This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and bioconjugation.

Scientific Principle: The CuAAC Mechanism

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a slow reaction that often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[1][4] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and, crucially, provides exclusive control, yielding only the 1,4-disubstituted triazole isomer.[3][5]

The catalytic cycle, while complex, is understood to proceed through several key steps. The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), first coordinates with the terminal alkyne of 4-(4-Ethynylbenzyl)morpholine to form a copper(I) acetylide intermediate.[1][3][4] This intermediate then reacts with the azide partner in a stepwise process, culminating in the formation of a stable five-membered triazole ring and regeneration of the Cu(I) catalyst.

Materials and Reagents

Chemicals

| Reagent | Role | Recommended Purity | Supplier Example |

| 4-(4-Ethynylbenzyl)morpholine | Alkyne Substrate | >95% | MilliporeSigma |

| Azide Coupling Partner | Azide Substrate | Varies by substrate | Various |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | >98% | Sigma-Aldrich |

| Sodium L-Ascorbate | Reducing Agent | >99% (ReagentPlus®) | Sigma-Aldrich |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Cu(I) Stabilizing Ligand | >95% | BroadPharm |

| Solvents (e.g., deionized water, t-BuOH, DMSO, THF) | Reaction Medium | HPLC or ACS Grade | Varies |

| Diethyl Ether or Ethyl Acetate | Extraction Solvent | ACS Grade | Varies |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Work-up Quench | N/A | Varies |

| Brine (Saturated aq. NaCl) | Washing Agent | N/A | Varies |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous Grade | Varies |

Equipment

-

Round-bottom flasks or reaction vials

-

Magnetic stirrer and stir bars

-

Standard glassware (graduated cylinders, beakers, funnels)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Column chromatography setup (silica gel)

-

pH meter or pH paper

Experimental Protocol

This protocol provides a general method for the CuAAC reaction on a 0.5 mmol scale. Adjustments may be necessary based on the specific properties of the azide coupling partner.

Preparation of Stock Solutions

Causality: Preparing stock solutions ensures accurate addition of catalytic components, which are used in small quantities, and improves reproducibility.

-

Copper(II) Sulfate (0.1 M): Dissolve 125 mg of CuSO₄·5H₂O in 5.0 mL of deionized water.

-

Sodium Ascorbate (1.0 M): Dissolve 990 mg of sodium L-ascorbate in 5.0 mL of deionized water. This solution should be prepared fresh before each set of reactions as it can degrade over time.

-

THPTA (0.1 M, Optional but Recommended): Dissolve 108 mg of THPTA in 2.5 mL of deionized water. The use of a water-soluble ligand like THPTA is highly recommended as it stabilizes the active Cu(I) catalyst, prevents its disproportionation or oxidation, and can accelerate the reaction, especially in aqueous media.[9][10]

Reaction Setup and Execution

Causality: The order of addition is important. The copper and alkyne are typically mixed before the addition of the reducing agent to promote the formation of the copper acetylide.

-

To a 25 mL round-bottom flask, add 4-(4-Ethynylbenzyl)morpholine (94 mg, 0.5 mmol, 1.0 equiv.).

-

Add the azide coupling partner (0.5 mmol, 1.0 equiv.).

-

Add a solvent mixture, such as 5 mL of a 1:1 mixture of deionized water and tert-butanol. The choice of solvent is critical for ensuring all reactants are soluble. Co-solvent systems like H₂O/t-BuOH, H₂O/DMSO, or H₂O/THF are common.[11][12]

-

Stir the mixture until all solids are dissolved.

-

Add the THPTA stock solution (0.25 mL, 0.025 mmol, 0.05 equiv.), if used, followed by the Copper(II) Sulfate stock solution (0.25 mL, 0.025 mmol, 0.05 equiv.). The solution may turn a pale blue.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (0.25 mL, 0.25 mmol, 0.5 equiv.). The solution may change color (e.g., to yellow or orange), indicating the reduction of Cu(II) to Cu(I).

-

Seal the flask and stir the reaction vigorously at room temperature.

Reaction Monitoring

The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a solution of your starting alkyne and azide for comparison. The reaction is typically complete within 1 to 4 hours but can be left overnight. A complete reaction is indicated by the disappearance of the limiting starting material and the appearance of a new, more polar spot (the triazole product).

Work-up and Purification

-

Once the reaction is complete, dilute the mixture with 10 mL of water.

-

If the product is soluble in a water-immiscible organic solvent, transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL). The organic layers are combined.

-

Wash the combined organic layers with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Characterization of the Product

The identity and purity of the final triazole product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic singlet for the triazole proton, typically between δ 7.5 and 8.5 ppm. The disappearance of the alkyne proton signal (around δ 3.0 ppm) is also a key indicator. It is important to note that residual paramagnetic copper ions can sometimes lead to signal broadening or disappearance in NMR spectra; thorough purification is essential.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.

-

Infrared (IR) Spectroscopy: The disappearance of the sharp alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) provides strong evidence of reaction completion.

Safety and Handling

-

Organic Azides: Small organic azides can be explosive and should be handled with extreme care. The risk is associated with the carbon-to-nitrogen ratio; azides with a low C/N ratio are more hazardous.[14] Always handle azides behind a safety shield in a well-ventilated fume hood. Avoid heat, shock, and friction. For new or unknown azides, it is prudent to perform the reaction on a small scale first. While many azides used in click chemistry are relatively stable, caution is always advised.[15]

-

Copper Salts: Copper salts are harmful if swallowed and can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Handle all organic solvents in a well-ventilated fume hood.

References

-

Gøgsig, T. M., et al. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(8), 2977-3003. [Link]

-

Thirumurugan, P., et al. (2013). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Chemical Society Reviews, 42(20), 8280-8297. [Link]

-

Presolski, S. I., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(1), 79-88. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Jiang, H., et al. (2014). Click Triazoles for Bioconjugation. Methods in Molecular Biology, 1147, 149-163. [Link]

-

Marshall, J. E., et al. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. [Link]

-

López-Saucedo, F., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules, 24(17), 3076. [Link]

-

Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. ACS Publications. [Link]

-

Tskhovrebov, A. G., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11435-11443. [Link]

-

Patel, K. R., et al. (2020). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. Journal of Chemical and Pharmaceutical Research, 12(4), 1-8. [Link]

-

Halford, B. (2019). Safe and efficient route to azides makes click chemistry even easier. Chemical & Engineering News, 97(38). [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

-

Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences, 93, 01007. [Link]

-

Hong, V., et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology, 634, 313-324. [Link]

-

A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

-

Yakhshilikova, Z., et al. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9), 797-800. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. labinsights.nl [labinsights.nl]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 8. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Benzyl Morpholine

Introduction: The Role of Tertiary Amines in Advancing Click Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] The reaction's reliability and broad functional group tolerance have established it as an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5][6] The catalytic efficiency of the Cu(I) species is paramount, and its stabilization is crucial to prevent disproportionation and oxidation, which can hinder the reaction.[5][7]

While sophisticated ligands like tris(benzyltriazolylmethyl)amine (TBTA) are renowned for accelerating the reaction and protecting the copper(I) catalyst, simpler tertiary amines also play a significant role.[7][8][9] Tertiary amines can function dually as both a ligand to the copper center and as a base.[7][10] As a ligand, they can prevent the formation of inactive copper aggregates and enhance the solubility of the catalyst.[5][7] As a base, particularly in aprotic organic solvents, they facilitate the deprotonation of the terminal alkyne to form the crucial copper(I) acetylide intermediate.[7]

This guide focuses on the application of benzyl morpholine, a readily available and cost-effective tertiary amine, in CuAAC reactions. We will explore its mechanistic contributions and provide detailed protocols for its use, offering researchers a practical approach to this powerful ligation chemistry.

Mechanistic Considerations: The Multifaceted Role of Benzyl Morpholine

The generally accepted mechanism for CuAAC involves a catalytic cycle initiated by the formation of a copper(I) acetylide. The precise mechanism can be complex, with evidence suggesting the involvement of polynuclear copper intermediates.[5][11][12] Benzyl morpholine is proposed to influence this cycle in several key ways:

-

Ligand Exchange and Stabilization: Benzyl morpholine can coordinate to the Cu(I) center, stabilizing it against oxidation to the inactive Cu(II) state and preventing disproportionation. This coordination is dynamic, allowing for the subsequent binding of the alkyne and azide substrates.

-

Base-Assisted Acetylide Formation: In non-aqueous media, the basic nature of the morpholine nitrogen (pKa of the morpholinium ion is ~8.3) can facilitate the deprotonation of the terminal alkyne, promoting the formation of the catalytically active copper(I) acetylide.

-

Solubility Enhancement: The organic nature of the benzyl group can improve the solubility of the copper catalyst in a variety of organic solvents, leading to a more homogeneous reaction mixture and potentially faster reaction rates.

The interplay of these roles allows for efficient catalysis, often without the need for more complex or expensive ligand systems.

Experimental Protocols

The following protocols are provided as a general guideline. Optimal conditions, including solvent, temperature, and catalyst loading, may vary depending on the specific substrates and should be determined experimentally.

Protocol 1: General Procedure for CuAAC in an Organic Solvent

This protocol is suitable for a wide range of organic-soluble azides and alkynes.

Materials:

-

Copper(I) source (e.g., CuI, CuBr, or Cu(MeCN)₄PF₆)

-

Benzyl morpholine

-

Terminal alkyne

-

Organic azide

-

Anhydrous organic solvent (e.g., THF, Dichloromethane, Toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a clean, dry reaction vessel equipped with a magnetic stir bar, add the copper(I) source (1-5 mol%).

-

Under an inert atmosphere, add the anhydrous organic solvent (to achieve a concentration of 0.1-1.0 M in the limiting reagent).

-

Add benzyl morpholine (1-2 equivalents relative to the copper catalyst).

-

Stir the mixture for 5-10 minutes at room temperature to allow for complex formation.

-

Add the terminal alkyne (1.0 equivalent).

-

Add the organic azide (1.0-1.2 equivalents).

-

Stir the reaction at room temperature or heat as necessary (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonia or a saturated solution of NH₄Cl to remove the copper catalyst.

-

The organic layer is then washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: In Situ Generation of Cu(I) from a Cu(II) Salt

This method is convenient as Cu(II) salts (e.g., CuSO₄·5H₂O) are generally more stable and easier to handle than Cu(I) salts.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Reducing agent (e.g., sodium ascorbate)

-

Benzyl morpholine

-

Terminal alkyne

-

Organic azide

-

Solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O)

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.

-

To the reaction mixture, add the benzyl morpholine (1-2 equivalents relative to the copper catalyst).

-

Sequentially add the sodium ascorbate solution and then the CuSO₄·5H₂O solution to the reaction mixture. A color change is often observed as Cu(I) is generated.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, workup the reaction as described in Protocol 1. The use of a biphasic system (e.g., water and ethyl acetate) is common.

Data Presentation and Optimization

The efficiency of the CuAAC reaction using benzyl morpholine can be influenced by several factors. The following table provides a starting point for optimization.

| Parameter | Recommended Starting Point | Optimization Range | Rationale & Notes |

| Cu(I) Source | CuI | CuBr, Cu(MeCN)₄PF₆ | The choice of counter-ion can affect catalyst solubility and reactivity. |

| Catalyst Loading | 2 mol% | 0.5 - 10 mol% | Lower loadings are desirable but may require longer reaction times. Substrate-dependent. |

| Benzyl Morpholine | 1.1 eq (to Cu) | 1 - 5 eq (to Cu) | An excess may be beneficial for stabilization and as a base, but too much can sometimes inhibit the reaction. |

| Solvent | THF or CH₂Cl₂ | Toluene, DMF, DMSO, t-BuOH/H₂O | Solvent polarity can significantly impact reaction rates. Protic solvents may not require a base.[7] |

| Temperature | Room Temperature | RT - 100 °C | Most reactions proceed well at room temperature, but heating can accelerate slow reactions. |

| Concentration | 0.5 M | 0.1 - 2.0 M | Higher concentrations generally lead to faster reaction rates. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst (oxidized) | Ensure inert atmosphere; use freshly prepared solutions; add a reducing agent like sodium ascorbate. |

| Low reactivity of substrates | Increase temperature; increase catalyst loading; screen different solvents. | |

| Catalyst inhibition | Reduce the amount of benzyl morpholine; ensure purity of reagents. | |

| Formation of Side Products | Alkyne homocoupling (Glaser coupling) | Maintain a strictly inert atmosphere; add a slight excess of a reducing agent.[8] |

| Azide degradation | Avoid prolonged heating at high temperatures. |

Conclusion

Benzyl morpholine serves as a practical and effective tertiary amine for promoting the copper-catalyzed azide-alkyne cycloaddition. Its ability to act as both a stabilizing ligand and a base makes it a versatile additive for a range of reaction conditions. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this powerful click reaction in their synthetic endeavors, from small molecule synthesis to the functionalization of complex biomolecules. As with any catalytic system, empirical optimization is key to achieving the best results for a specific application.

References

- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. (n.d.).

- Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2714–2730.

- (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace Repository.

- (n.d.). Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex.

- (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- (n.d.). Effects of Different Amines and Acids on CuAAC. ResearchGate.

- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1349–1378.

- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1569.

- (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom.org.

- Ielo, L., et al. (2022).

- Bhuyan, D. (2019). COPPER CATALYZED EFFICIENT SYNTHESIS OF 1,2,3-TIAZOLE DERIVATIVES FROM CHALCONE AND BENZYL AZIDE BY 1,3-DIPOLAR CYCLOADDITION REACTION STRATEGY. Journal of Advanced Scientific Research, 10(3).

- (n.d.). A practical flow synthesis of 1,2,3-triazoles. PMC.

- (n.d.). Strategies for the synthesis of 1,2,3‐triazoles. ResearchGate.

- Díez, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1957–1971.

- Manetto, A., Warncke, S., & Frischmuth, T. (2009). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(1), 1-3.

- (2023).

- (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo.

- (2024, October 11). Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Vector Labs.

- (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing).

- (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews (RSC Publishing).

- (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives.

- (n.d.). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv.

- (n.d.). Most used CuAAC reaction ligands. ResearchGate.

- Rodionov, V. O., Presolski, S. I., Diaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12705–12712.

- (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 19, 1681–1689.

- Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.

- (2022, November 3). Click Chemistry and Its Applications in Medicinal Chemical Synthesis. BOC Sciences.

- (n.d.). A Recent Concept of Importance: Click Chemistry.

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. longdom.org [longdom.org]

- 3. glenresearch.com [glenresearch.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]

- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uh-ir.tdl.org [uh-ir.tdl.org]

Streamlined Synthesis of 4-(4-Ethynylbenzyl)morpholine: A Two-Step Protocol Utilizing Sonogashira Cross-Coupling

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of 4-(4-ethynylbenzyl)morpholine, a valuable building block in medicinal chemistry. The morpholine moiety is a privileged scaffold known to enhance the physicochemical properties of drug candidates, while the terminal alkyne provides a versatile handle for further elaboration via click chemistry or other coupling reactions. The described synthesis employs a robust two-step sequence: first, the preparation of the precursor 4-(4-bromobenzyl)morpholine via nucleophilic substitution, followed by a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene (TMSA) and subsequent in-situ deprotection. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice.

Introduction: Strategic Importance and Synthetic Rationale

The integration of a morpholine ring into molecular frameworks is a well-established strategy in drug design to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles[1]. Concurrently, terminal alkynes are of paramount importance in modern pharmaceutical science, serving as key functional groups for creating complex molecules through highly efficient transformations like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The title compound, 4-(4-ethynylbenzyl)morpholine, synergistically combines these features, making it a highly desirable intermediate for constructing novel chemical entities.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, specifically by coupling aryl or vinyl halides with terminal alkynes[2][3][4]. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base[5]. To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), a common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA)[6][7]. The trimethylsilyl (TMS) group can be readily removed under mild conditions after the C-C bond formation is complete[8][9]. This application note details a streamlined procedure that combines the Sonogashira coupling and TMS deprotection into a single, efficient pot reaction.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages as depicted below:

Caption: Overall workflow for the synthesis of 4-(4-ethynylbenzyl)morpholine.

Part 1: Synthesis of Precursor, 4-(4-Bromobenzyl)morpholine

The synthesis of the aryl bromide precursor is achieved through a standard SN2 reaction. The secondary amine of morpholine acts as a nucleophile, displacing the bromide from the benzylic position of 4-bromobenzyl bromide. Anhydrous potassium carbonate is used as a mild inorganic base to neutralize the HBr generated during the reaction[1].

Reagents and Materials

| Compound Name | Role | Molecular Formula | MW ( g/mol ) | Molar Quantity (mmol) | Mass (g) | Volume (mL) |

| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 12.0 | 1.05 | 1.04 |

| 4-Bromobenzyl bromide | Electrophile | C₇H₆Br₂ | 249.93 | 10.0 | 2.50 | - |

| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 20.0 | 2.76 | - |

| Acetonitrile (anhydrous) | Solvent | CH₃CN | 41.05 | - | - | 50 |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.04 mL, 12.0 mmol). Stir the suspension at room temperature for 10 minutes.

-

Addition of Electrophile: Add 4-bromobenzyl bromide (2.50 g, 10.0 mmol) to the reaction mixture. Note: This reagent is a lachrymator; handle with care in a fume hood.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(4-bromobenzyl)morpholine, which should solidify upon standing[1]. A typical yield is 85-95%.

Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.45 (d, 2H), ~7.20 (d, 2H), ~3.70 (t, 4H), ~3.45 (s, 2H), ~2.45 (t, 4H)[1].

Part 2: Synthesis of 4-(4-Ethynylbenzyl)morpholine

Section 2.1: The Sonogashira Coupling - Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle[2][3].

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (4-(4-bromobenzyl)morpholine) to form a Pd(II) complex.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (after deprotection) and base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.

The use of an amine base like triethylamine is crucial; it serves both to neutralize the HBr byproduct and as a ligand for the metal centers[2]. The entire reaction must be conducted under an inert atmosphere as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst[2][10].

Caption: Simplified Sonogashira catalytic cycle.

Section 2.2: Protocol - One-Pot Coupling and Deprotection

This protocol first couples the aryl bromide with TMS-acetylene and then uses potassium carbonate in methanol for a mild and efficient in-situ deprotection of the TMS group, revealing the desired terminal alkyne[9].

| Compound Name | Role | MW ( g/mol ) | Molar Quantity (mmol) | Mass / Volume |

| 4-(4-Bromobenzyl)morpholine | Substrate | 256.14 | 5.0 | 1.28 g |

| Trimethylsilylacetylene (TMSA) | Reagent | 98.22 | 6.0 | 0.84 mL |

| PdCl₂(PPh₃)₂ | Catalyst | 701.90 | 0.15 (3 mol%) | 105 mg |

| Copper(I) Iodide (CuI) | Co-catalyst | 190.45 | 0.15 (3 mol%) | 29 mg |

| Triethylamine (Et₃N) | Base/Solvent | 101.19 | - | 20 mL |

| Tetrahydrofuran (THF), anhydrous | Solvent | 72.11 | - | 10 mL |

| Potassium Carbonate | Deprotection | 138.21 | 10.0 | 1.38 g |

| Methanol | Deprotection | 32.04 | - | 10 mL |

Experimental Methodology

-

Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 4-(4-bromobenzyl)morpholine (1.28 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (105 mg, 0.15 mmol), and copper(I) iodide (29 mg, 0.15 mmol).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF (10 mL) and anhydrous, degassed triethylamine (20 mL) via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add trimethylsilylacetylene (0.84 mL, 6.0 mmol) dropwise via syringe.

-

Sonogashira Coupling Reaction: Heat the reaction mixture to 50°C and stir. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

In-situ Deprotection: Once the coupling is complete (consumption of the aryl bromide), cool the reaction mixture to room temperature. Add methanol (10 mL) followed by potassium carbonate (1.38 g, 10.0 mmol).

-

Stir the resulting suspension vigorously at room temperature for 3-5 hours, or until TLC analysis indicates complete removal of the TMS group.

Section 2.3: Work-up and Purification

-

Filtration: Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove copper salts, followed by water (25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) is typically effective. Combine the fractions containing the pure product and concentrate to afford 4-(4-ethynylbenzyl)morpholine as a solid.

Section 2.4: Characterization of Final Product

-

Expected Yield: 75-90%

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.42 (d, 2H), ~7.28 (d, 2H), ~3.72 (t, 4H), ~3.50 (s, 2H), ~3.05 (s, 1H, alkyne-H), ~2.48 (t, 4H).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~138.0, ~132.2, ~129.5, ~121.2, ~83.5, ~77.5, ~67.0, ~63.2, ~53.5.

Safety Precautions

-

General: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagents:

-

Palladium Catalysts: Can be toxic and should be handled with care[10].

-

4-Bromobenzyl bromide: Is a lachrymator and irritant. Avoid inhalation and contact with skin.

-

Triethylamine & TMS-Acetylene: Are flammable liquids with strong odors[6]. Handle away from ignition sources.

-

Solvents: THF and ethyl acetate are flammable.

-

-

Reaction Hazards: Palladium-catalyzed cross-coupling reactions can be exothermic. While this specific reaction is generally well-behaved, caution should be exercised, especially during scale-up[11]. Ensure adequate cooling is available. The reaction must be run under an inert atmosphere to prevent side reactions and catalyst deactivation[4].

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive catalyst; Impure or wet reagents/solvents; Insufficient degassing. | Use fresh, high-purity catalyst. Ensure all solvents are anhydrous and properly degassed. Repeat the inert atmosphere cycles. |

| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen; Insufficient copper(I) iodide. | Ensure a strictly inert atmosphere. Degas all solvents and reagents thoroughly. Ensure the CuI is of good quality. |

| Incomplete Deprotection | Insufficient base or reaction time. | Increase the amount of K₂CO₃ or extend the reaction time. Gentle heating (e.g., 40°C) can also be applied. |

| Difficulty in Purification | Streaking on TLC plate due to residual triethylamine. | Before concentrating the crude product, perform an additional wash with dilute aqueous HCl to remove the amine base. |

Conclusion

This application note provides a validated, two-step protocol for the synthesis of 4-(4-ethynylbenzyl)morpholine. The procedure is robust, high-yielding, and utilizes standard laboratory techniques. By offering detailed procedural steps, mechanistic context, and troubleshooting advice, this guide serves as a reliable resource for chemists aiming to produce this versatile building block for applications in pharmaceutical research and beyond.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Mahyari, M., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. [Link]

-

Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

-

Rani, N., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

-

ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]

-

Pearson. Sonogashira Coupling Reaction Exam Prep. [Link]

-

Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

-

Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

-

Mohammed, S. A., & El-Hiti, G. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]

-

Bakstad, E., & Tius, M. A. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. [Link]

-

ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]

-

Chemdad. N-(4-BROMOPHENYL)MORPHOLINE. [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]

-

Yang, Q., et al. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

-

LookChem. Cas 1066-54-2,Trimethylsilylacetylene. [Link]

-

Wikipedia. Trimethylsilylacetylene. [Link]

-

Synthesis Portal. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. lookchem.com [lookchem.com]

- 7. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

Reductive amination conditions for 4-ethynylbenzaldehyde and morpholine

Application Note: Chemoselective Reductive Amination of 4-Ethynylbenzaldehyde with Morpholine

Abstract & Scope

This technical guide details the protocol for synthesizing 4-(4-morpholinylmethyl)phenylacetylene via the reductive amination of 4-ethynylbenzaldehyde and morpholine.[1] This reaction is a critical transformation in Medicinal Chemistry, often serving as a "Click-ready" linker installation for kinase inhibitors (e.g., Gefitinib analogs) or PROTAC linkers.[1]

The primary challenge in this synthesis is chemoselectivity .[1] The objective is to reduce the intermediate iminium ion without reducing the terminal alkyne (to an alkene/alkane) or the aldehyde directly to a primary alcohol.[1] This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that ensures high functional group tolerance and yield.

Reaction Mechanism & Logic

The Chemoselectivity Challenge

-

The Substrate: 4-Ethynylbenzaldehyde contains two reducible groups: the aldehyde (

) and the terminal alkyne ( -

The Reagent: Standard reducing agents like Lithium Aluminum Hydride (

) or catalytic hydrogenation ( -

The Solution: Sodium Triacetoxyborohydride (

) is less nucleophilic than

Pathway Diagram

Figure 1: Reaction pathway highlighting the critical iminium intermediate.[1] The selectivity of STAB prevents the "Direct Reduction" pathway.[1]

Experimental Protocols

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3] | Role |

| 4-Ethynylbenzaldehyde | 130.14 | 1.0 | Electrophile |

| Morpholine | 87.12 | 1.1 - 1.2 | Nucleophile ( |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | Catalyst (pH adjustment) |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Preferred Solvent (anhydrous) |

Equipment:

-

Flame-dried round-bottom flask (RBF) under Nitrogen/Argon atmosphere.[1]

-

Magnetic stir bar.[1]

-

Ice bath (optional, for exotherm control).[1]

Protocol A: The "Gold Standard" (STAB Method)

Recommended for highest yield and reproducibility.[1]

-

Preparation: In a flame-dried RBF equipped with a magnetic stir bar, dissolve 4-ethynylbenzaldehyde (1.0 equiv, e.g., 500 mg) in anhydrous DCE (concentration ~0.2 M).

-

Amine Addition: Add Morpholine (1.1 equiv).

-

Catalysis: Add Acetic Acid (1.0 equiv).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

-

Tip: If the reaction scale is large (>10g), add STAB in 3-4 portions over 15 minutes to manage gas evolution (

byproduct).

-

-

Reaction: Stir at RT under nitrogen for 2–4 hours.

-

Quench: Quench the reaction by adding saturated aqueous

solution. Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride. -

Workup (Acid-Base Extraction - Critical for Purity):

-

Extract the aqueous layer with DCM (

).[1] -

Purification Step: If the product is impure, extract the organic layer with 1M

.[1] The amine product moves to the aqueous layer (as the salt).[1] Discard the organic layer (removes non-basic impurities).[1] -

Basify the aqueous layer to pH >10 using 2M

.[1] -

Extract the cloudy aqueous mixture with DCM (

).[1] -

Dry combined organics over

, filter, and concentrate in vacuo.

-

Protocol B: The "Two-Step" Alternative (NaBH4)

Use only if STAB is unavailable.[1] Requires strict step-wise execution.

-

Imine Formation: Dissolve aldehyde and morpholine in Methanol (MeOH) . Add a dehydrating agent (e.g.,

or -

Filtration: Filter off the drying agent (essential, as water inhibits the next step).

-

Reduction: Cool the filtrate to 0°C. Add Sodium Borohydride (

) (1.0 equiv) slowly. -

Workup: Similar to Protocol A.

Analytical Verification (QC)

| Technique | Expected Signal | Interpretation |

| 1H NMR | Benzylic | |

| 1H NMR | Terminal Alkyne proton ( | |

| 1H NMR | Absence of | Disappearance of Aldehyde proton.[1] |

| IR | ~2100-2200 | Weak/Sharp stretch for |

| IR | Absence of ~1700 | Loss of Carbonyl ( |

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common issues in reductive amination.

-

Issue: Incomplete Conversion.

-

Issue: Product is an Oil/Sticky Solid.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][7][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5]

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.[1]

-

Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing the "Reductive Amination" chapter).

Sources

- 1. jocpr.com [jocpr.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Phenylacetylene synthesis - chemicalbook [chemicalbook.com]

- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 三乙酰氧基硼氢化钠 >95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

Using 4-(4-Ethynylbenzyl)morpholine for protein labeling

Application Note: Bioorthogonal Ligation of 4-(4-Ethynylbenzyl)morpholine for Protein Modification and Fragment-Based Screening

Abstract

This technical guide details the protocol for the site-specific labeling of azide-functionalized proteins with 4-(4-Ethynylbenzyl)morpholine (CAS: 933986-59-5). Morpholine moieties are "privileged scaffolds" in medicinal chemistry, often utilized to modulate the pharmacokinetic profile, solubility, and metabolic stability of drug candidates.[1][2] By utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can covalently ligate this morpholine fragment to target proteins. This application is critical for Fragment-Based Drug Discovery (FBDD), solubility engineering, and structure-activity relationship (SAR) studies.

Scientific Background & Mechanism

The Molecule: 4-(4-Ethynylbenzyl)morpholine[3]

-

Role: Chemical Probe / Fragment.

-

Key Feature: The terminal alkyne group serves as a bioorthogonal "click" handle.

-

Payload: The morpholine ring acts as a solubility enhancer or a hydrogen-bond acceptor pharmacophore.

-

Molecular Weight: ~201.26 Da (monoisotopic).

The Reaction: Ligand-Assisted CuAAC

Direct copper-catalyzed clicking on proteins is risky due to Cu(I)-induced oxidation of histidine and cysteine residues. This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that chelates Cu(I). This complex accelerates the reaction while shielding the protein backbone from oxidative damage, maintaining structural integrity during labeling.

Mechanism Diagram

The following diagram illustrates the specific ligation of the morpholine probe to an azide-tagged protein residue (e.g., Azidohomoalanine).

Figure 1: Mechanism of CuAAC ligation. The Cu(I)-THPTA complex catalyzes the formation of a stable triazole linkage between the azide-protein and the alkyne-morpholine probe.

Experimental Materials

| Reagent | Concentration (Stock) | Solvent | Storage | Function |

| 4-(4-Ethynylbenzyl)morpholine | 50 mM | DMSO | -20°C | Alkyne Probe |

| CuSO₄ · 5H₂O | 20 mM | ddH₂O | RT | Copper Source |

| THPTA Ligand | 100 mM | ddH₂O | -20°C | Cu(I) Stabilizer |

| Sodium Ascorbate | 100 mM | ddH₂O | Fresh | Reducing Agent |

| Aminoguanidine (Optional) | 100 mM | ddH₂O | -20°C | Prevents side-reactions |

| Azide-Protein | 1–5 mg/mL | PBS (pH 7.4) | -80°C | Target Scaffold |

Critical Note on Buffers: Avoid buffers containing chelators (EDTA, EGTA) or reducing agents (DTT, TCEP) during the reaction, as they inhibit the copper catalyst.

Detailed Protocol: Protein Labeling

Step 1: Preparation of the Catalyst Premix

Why? Premixing Copper and THPTA ensures the copper is fully chelated before it touches the protein, preventing precipitation and oxidative damage.

-

In a sterile microcentrifuge tube, combine reagents in the following order:

-

THPTA Stock (100 mM): 5 µL

-

CuSO₄ Stock (20 mM): 10 µL

-

-

Vortex and incubate for 2 minutes. The solution should remain clear blue.

-

Molar Ratio: This creates a 1:2.5 (Cu:Ligand) ratio, optimized for reaction speed.

-

Step 2: The Click Reaction Assembly

Target Volume: 100 µL reaction.

-

Protein: Add 50 µL of Azide-Protein (approx. 50 µM final conc).

-

Probe Addition: Add 1 µL of 4-(4-Ethynylbenzyl)morpholine (50 mM stock).

-

Final Conc: 500 µM (10-fold molar excess over protein).

-

Note: Keep DMSO < 5% to prevent protein denaturation.

-

-

Catalyst Addition: Add 2.5 µL of the Cu-THPTA Premix (from Step 1).

-

Final Cu Conc: ~500 µM.

-

-